molecular formula C8H7N3O2 B15226902 2-Methyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid

2-Methyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid

Cat. No.: B15226902
M. Wt: 177.16 g/mol
InChI Key: MGEGAMXMBOZQTL-UHFFFAOYSA-N
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Description

2-Methyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid is a heterocyclic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by a triazole ring fused to a benzene ring, with a carboxylic acid group at the 5-position and a methyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzotriazoles, quinones, and reduced derivatives such as alcohols and aldehydes .

Mechanism of Action

The mechanism of action of 2-Methyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The triazole ring can interact with metal ions, making it useful in coordination chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the methyl and carboxylic acid groups enhances its versatility in various applications .

Properties

IUPAC Name

2-methylbenzotriazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-11-9-6-3-2-5(8(12)13)4-7(6)10-11/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGEGAMXMBOZQTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C2C=CC(=CC2=N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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